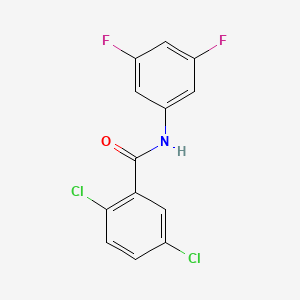
2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride
Descripción general
Descripción
2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride, also known as KMUP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of 2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in various tissues. It also has neuroprotective effects by reducing neuronal damage and improving cognitive function. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride for lab experiments is its well-characterized synthesis method. This allows researchers to obtain pure and consistent samples of the compound for their experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying various signaling pathways in the body. Additionally, future research could focus on improving the solubility and bioavailability of this compound to make it more suitable for clinical use.
Aplicaciones Científicas De Investigación
2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
5-methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4.ClH/c1-10(2)8-13-14(15(17)18)12(11(3)20-13)9-16-4-6-19-7-5-16;/h10H,4-9H2,1-3H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVFATXQOYDKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)CC(C)C)C(=O)O)CN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinecarboxamide](/img/structure/B4236352.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236357.png)
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236375.png)
![N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4236377.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine](/img/structure/B4236384.png)
![4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline](/img/structure/B4236386.png)
![3-[(4-chlorophenyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4236392.png)
![N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4236393.png)
![2-methyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4236402.png)
![8-(2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4236404.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4236409.png)
![2-(ethylthio)-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4236419.png)
![ethyl 1-{[4-(dimethylamino)phenyl]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4236424.png)

